molecular formula C17H23ClN2O4 B3932633 Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride

Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride

Cat. No.: B3932633
M. Wt: 354.8 g/mol
InChI Key: OLJLYYNMKCYGEL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a morpholine ring, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting intermediate is then further reacted with morpholine and ethyl chloroformate to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors, modulating their activity. The morpholine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets. This compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride can be compared with other indole derivatives such as:

This compound is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4.ClH/c1-3-23-17(21)16-13-10-12(20)4-5-14(13)18(2)15(16)11-19-6-8-22-9-7-19;/h4-5,10,20H,3,6-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJLYYNMKCYGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Reactant of Route 2
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Reactant of Route 3
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Reactant of Route 4
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Reactant of Route 5
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride
Reactant of Route 6
Ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate;hydrochloride

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